5-Chloro-2-nitro-1,3-thiazole
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Overview
Description
5-Chloro-2-nitrothiazole is a heterocyclic compound that contains both chlorine and nitro functional groups attached to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrothiazole typically involves the nitration of 2-chlorothiazole. One common method includes the reaction of 2-chlorothiazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 5-Chloro-2-nitrothiazole often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-nitrothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as methoxide ions, leading to the formation of 2-methoxy-5-nitrothiazole.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, forming 5-chloro-2-aminothiazole.
Oxidation: Although less common, the thiazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for nucleophilic substitution reactions.
Major Products:
2-Methoxy-5-nitrothiazole: Formed via nucleophilic substitution.
5-Chloro-2-aminothiazole: Formed via reduction of the nitro group.
Scientific Research Applications
5-Chloro-2-nitrothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with antimicrobial and antiparasitic properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Incorporated into polymers and dyes for its unique chemical properties.
Biological Studies: Investigated for its potential in inhibiting biofilm formation and eradicating bacterial pathogens.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrothiazole involves its interaction with biological molecules:
Comparison with Similar Compounds
5-Nitrothiazole: Lacks the chlorine substituent but shares similar bioactive properties.
2-Chloro-5-nitrobenzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.
Uniqueness: 5-Chloro-2-nitrothiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and bioactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
138616-17-8 |
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Molecular Formula |
C3HClN2O2S |
Molecular Weight |
164.57 g/mol |
IUPAC Name |
5-chloro-2-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HClN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |
InChI Key |
HATZNMFCQURBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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